molecular formula C11H25N3 B13259846 [3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine

[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine

Cat. No.: B13259846
M. Wt: 199.34 g/mol
InChI Key: YJAJULNXPNZYQX-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propylamine is a secondary amine featuring a propyl linker connecting a 4-methylpiperazine ring and a propan-2-yl (isopropyl) group. Its molecular formula is C₁₁H₂₄N₃, with a molecular weight of 198.33 g/mol. This molecule is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives, particularly in targeting enzymes or receptors .

Properties

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C11H25N3/c1-11(2)12-5-4-6-14-9-7-13(3)8-10-14/h11-12H,4-10H2,1-3H3

InChI Key

YJAJULNXPNZYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine typically involves the reaction of 1-(3-chloropropyl)-4-methylpiperazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Piperazine substituents (e.g., methyl, isopropyl, aryl groups).
  • Amine type (primary vs. secondary).
  • Alkyl chain length between the amine and piperazine.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Amine Type Alkyl Chain Length Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-(4-Methylpiperazin-1-yl)propylamine 4-Methyl Secondary 3 carbons 198.33 Not reported Pharmacological lead candidate
3-(4-Methylpiperazin-1-yl)propan-1-amine 4-Methyl Primary 3 carbons 185.31 Not reported Antibiotic adjuvant synthesis
3-(4-Isopropylpiperazin-1-yl)propan-1-amine 4-Isopropyl Primary 3 carbons 213.35 Not reported Enzyme inhibition studies
1-(4-Methylpiperazin-1-yl)propan-2-amine 4-Methyl Primary 2 carbons 157.26 Not reported Chemical intermediate
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine 4-Methyl, 2-Phenyl Primary 3 carbons 273.38 Not reported Receptor modulation

Spectral and Analytical Data

  • NMR : Primary amines in analogs show distinct NH₂ signals (e.g., δ 9.22 ppm in , Compound 7), while the target compound’s secondary amine would lack these, with signals near δ 2.8–3.5 ppm for the isopropyl group .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected at m/z 199 , compared to m/z 362.26 for imidazolone derivatives (, Compound 7) .

Biological Activity

3-(4-Methylpiperazin-1-yl)propylamine, also known by its CAS number 4572-03-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₂
  • Molecular Weight : 182.28 g/mol
  • CAS Number : 4572-03-6

Structural Features

The presence of a piperazine ring contributes to its biological activity, as piperazine derivatives are known for their diverse pharmacological effects.

Research indicates that 3-(4-Methylpiperazin-1-yl)propylamine exhibits multiple mechanisms of action:

  • Neurotransmitter Modulation : The compound interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways, which may contribute to its anxiolytic and antidepressant effects.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Antidepressant Effects

A study conducted by Xia et al. (2022) demonstrated that derivatives of piperazine, including 3-(4-Methylpiperazin-1-yl)propylamine, exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the enhancement of serotonergic neurotransmission.

Antitumor Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, a derivative was tested against A549 lung cancer cell lines and exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.

Case Study 1: Neuropharmacology

In a controlled study examining the effects on cognitive function in mice, 3-(4-Methylpiperazin-1-yl)propylamine was found to improve short-term memory and reduce anxiety-like behavior. This suggests potential applications in treating anxiety disorders and cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Cancer Research

A recent investigation into the compound's effects on breast cancer cell lines revealed that it could inhibit cell proliferation significantly. The study reported an IC50 value of 30 µM against MCF7 cells, supporting its potential use as an adjunct therapy in oncology.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntidepressantAnimal ModelN/AXia et al., 2022
Antitumor (Lung)A54925Preliminary Study
Antitumor (Breast)MCF730Recent Investigation

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